Arginine-d7 (hydrochloride)

Description

Significance of L-Arginine in Mammalian Physiology and Metabolism

L-arginine is classified as a semi-essential or conditionally essential amino acid for mammals. ebi.ac.ukembopress.org While the body can produce it, the demand can exceed the synthesis capacity during periods of growth, illness, or stress. ebi.ac.ukembopress.org L-arginine is a central hub in nitrogen metabolism and plays a multifaceted role in numerous physiological processes. embopress.orgnih.gov

Its key functions include:

Protein Synthesis: As one of the 21 proteinogenic amino acids, arginine is a fundamental building block of proteins. embopress.org

Nitric Oxide (NO) Synthesis: Arginine is the sole precursor for nitric oxide, a critical signaling molecule involved in vasodilation (the widening of blood vessels), neurotransmission, and immune responses. embopress.orgnih.gov This function is vital for cardiovascular health. patsnap.com

Urea (B33335) Cycle: In the liver, arginine is a key intermediate in the urea cycle, the primary pathway for detoxifying ammonia, a toxic byproduct of amino acid metabolism. nih.gov

Creatine (B1669601) Synthesis: Arginine is a precursor for the synthesis of creatine, an essential molecule for energy storage and transfer in muscle and nerve cells. nih.govcreative-proteomics.com

Synthesis of Other Molecules: It serves as a precursor for other important biomolecules, including polyamines (essential for cell growth and proliferation), proline (an amino acid), and glutamate (B1630785) (a neurotransmitter). nih.govresearchgate.net

Endogenous synthesis of arginine primarily occurs through the intestinal-renal axis, where citrulline produced in the small intestine is converted to arginine in the kidneys. embopress.orgnih.gov

Principles and Advantages of Stable Isotope Tracing in Biological Systems

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org Stable isotope tracing utilizes non-radioactive isotopes, which are atoms of the same element that contain the same number of protons but a different number of neutrons. creative-proteomics.comiaea.org This difference in neutron number results in a different atomic mass but does not affect the chemical properties of the atom. iaea.org

The core principle involves introducing a molecule labeled with a stable isotope (like deuterium (B1214612), carbon-13, or nitrogen-15) into a biological system. creative-proteomics.com This labeled molecule, or "tracer," behaves almost identically to its natural, unlabeled counterpart. wikipedia.orgbitesizebio.com Scientists can then follow the tracer's path and its incorporation into other molecules using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the different masses or nuclear properties of the isotopes. wikipedia.orgcreative-proteomics.com This allows for the detailed mapping of metabolic pathways and the quantification of metabolic fluxes—the rates at which metabolites are processed. creative-proteomics.comfrontiersin.org

For decades, radioactive isotopes (radionuclides) were the primary tools for tracer studies. wikipedia.org However, stable isotope methods offer significant advantages, leading to their increased use in biological and clinical research. frontiersin.org

| Feature | Stable Isotope Tracing | Radioactive Isotope Tracing |

| Nature | Uses non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N) that do not decay or emit radiation. creative-proteomics.comiaea.org | Uses radioactive isotopes (e.g., ³H, ¹⁴C) that are unstable and emit radiation as they decay. bitesizebio.comwikipedia.org |

| Safety | Considered safe and does not pose a radiation risk, allowing for use in a wider range of studies, including those involving humans. frontiersin.org | Poses health risks due to radiation exposure, requiring specialized handling, facilities, and disposal procedures. wikipedia.org |

| Experimental Duration | Suitable for long-term experiments over extended periods (hours, days, or weeks) to study slower metabolic processes. frontiersin.orgphysoc.org | Generally limited to shorter-term experiments due to the half-life of the radioisotope and safety concerns. |

| Scope of Analysis | Allows for the simultaneous assessment of multiple metabolic pathways in a single experiment. frontiersin.org | Readouts often serve as surrogates for a limited number of metabolic pathways. frontiersin.org |

| Sensitivity | Generally less sensitive than radioactive methods, requiring more sophisticated detection equipment like mass spectrometers. frontiersin.org | Highly sensitive, as the decay energy is much greater than chemical energy, allowing detection of very low concentrations. wikipedia.org |

A significant benefit of stable isotope tracing is its suitability for non-invasive or minimally invasive research protocols, particularly in human studies. frontiersin.orgnih.gov Tracers can be administered orally through food, drinking water (e.g., deuterium oxide), or capsules. bitesizebio.comnih.gov Researchers can then track metabolic processes by analyzing easily accessible biological samples.

Examples of non-invasive applications include:

Breath Tests: The analysis of exhaled air for labeled carbon dioxide (¹³CO₂) can provide information on the digestion and metabolism of ¹³C-labeled substrates. iaea.org

Saliva and Urine Samples: The appearance of labeled compounds in saliva or urine can be used to measure absorption rates and metabolic turnover. nih.gov

Blood Samples: Requiring only a few small blood samples can provide detailed insights into the digestion, absorption, and metabolism of nutrients. iaea.org For instance, a dual-isotope tracer method using deuterium and carbon-13 requires only a few blood draws over an eight-hour period to assess protein digestibility. iaea.org

Role of Deuterium Labeling in Metabolic and Proteomic Studies

Deuterium (²H or D), a stable isotope of hydrogen, is a particularly versatile tracer in metabolic research. creative-proteomics.comcreative-proteomics.com It is often administered as deuterium oxide (D₂O), also known as heavy water. iaea.orgresearchgate.net When introduced into a biological system, the deuterium can be incorporated into various biomolecules—including proteins, lipids, carbohydrates, and DNA—as they are synthesized. researchgate.net

This incorporation creates a mass shift in the molecules, which can be precisely detected by mass spectrometry. researchgate.netresearchgate.net This technique is powerful for:

Measuring Metabolic Flux: Deuterium labeling helps quantify the flow of metabolites through various pathways. researchgate.net

Determining Biomolecule Turnover: It allows researchers to measure the synthesis and degradation rates of proteins, lipids, and other molecules in vivo. physoc.orgresearchgate.net This provides a dynamic picture of cellular processes, which is a significant advance over static measurements of abundance. physoc.orgresearchgate.net

Proteomics: In "dynamic proteomics," deuterium labeling is used to study the life cycle of proteins. By tracking the rate of deuterium incorporation into peptides, scientists can determine the turnover rates of individual proteins within the entire proteome. researchgate.net

A key challenge with deuterium labeling can be the "deuterium effect," where the heavier isotope can slightly alter the retention time of molecules during chromatographic separation, potentially complicating data analysis. acs.org However, advanced software and methodologies have been developed to account for these effects. researchgate.net

Overview of Arginine-d7 (hydrochloride) as a Research Tool

Arginine-d7 (hydrochloride) is a specific application of deuterium labeling, designed to trace the metabolism of the amino acid arginine. medchemexpress.com As a deuterated analogue of L-arginine, it functions as an ideal internal standard in quantitative mass spectrometry-based studies. bioscience.co.uk

In these applications, a known quantity of Arginine-d7 (hydrochloride) is added to a biological sample (like plasma, tissue extract, or cell culture media). During analysis, the mass spectrometer simultaneously measures the signal from the naturally occurring, unlabeled L-arginine and the heavier, deuterated Arginine-d7. Because the internal standard and the analyte behave nearly identically during sample preparation and analysis, the ratio of their signals allows for a highly accurate and precise calculation of the absolute concentration of L-arginine in the original sample.

This makes Arginine-d7 (hydrochloride) an indispensable tool for researchers investigating the role of arginine metabolism in various physiological and pathological states, from cardiovascular disease to cancer and metabolic disorders. patsnap.comcreative-proteomics.comchemicalbook.com

Table of Compound Properties: Arginine-d7 (hydrochloride)

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₆D₇H₇N₄O₂ · HCl | bioscience.co.uksigmaaldrich.com |

| Molecular Weight | ~217.71 g/mol | bioscience.co.uksigmaaldrich.com |

| Isotopic Purity | ≥98-99% deuterated forms | bioscience.co.uksigmaaldrich.com |

| CAS Number | 204244-77-9 | bioscience.co.ukchemicalbook.com |

| Common Use | Internal standard for quantification of L-arginine by GC- or LC-MS; Bio-NMR studies. | bioscience.co.uksigmaaldrich.com |

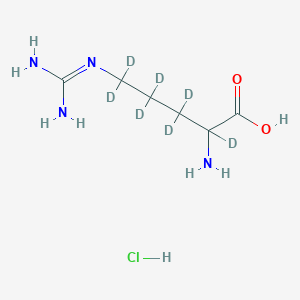

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15ClN4O2 |

|---|---|

Molecular Weight |

217.70 g/mol |

IUPAC Name |

2-amino-2,3,3,4,4,5,5-heptadeuterio-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1D2,2D2,3D2,4D; |

InChI Key |

KWTQSFXGGICVPE-HVAXMCRXSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])(C(=O)O)N)C([2H])([2H])N=C(N)N.Cl |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl |

Origin of Product |

United States |

Methodological Frameworks for Arginine D7 Hydrochloride Applications

Analytical Platforms for Detection and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural and Dynamic Studies

The incorporation of deuterium-labeled amino acids like Arginine-d7 (hydrochloride) is a powerful strategy in the field of structural biology, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering. ckisotopes.comisotope.comsigmaaldrich.com The function of a protein is intrinsically linked to its three-dimensional structure and its dynamic behavior. sigmaaldrich.com

In NMR spectroscopy, the study of large proteins is often hampered by crowded spectra, making it difficult to resolve individual signals. Selective labeling with deuterated amino acids, such as Arginine-d7, simplifies these complex spectra, aiding in spectral interpretation and providing specific probes for investigating the structure and dynamics of proteins. ckisotopes.com This technique allows researchers to focus on specific regions of a protein, offering insights into its conformational changes and movements. ckisotopes.comnih.gov

Neutron scattering is another technique that benefits significantly from deuterium (B1214612) labeling. ill.eu Hydrogen and deuterium atoms scatter neutrons differently, a property that can be exploited to create "contrast" in a biological sample. By selectively replacing hydrogen with deuterium in molecules like arginine, researchers can use neutron scattering to highlight specific components within a larger molecular assembly. ill.eunih.gov This approach is invaluable for studying the architecture of protein complexes. nih.gov

Experimental Design for Stable Isotope Tracing

Stable isotope tracing is a fundamental technique for understanding the intricate network of metabolic reactions within a cell or organism. eurisotop.comspringernature.com The use of stable isotopes like deuterium has been crucial for advancing the fields of nutrition science, proteomics, and metabolomics. sigmaaldrich.com Arginine-d7 (hydrochloride) is utilized as a tracer to follow the metabolic fate of arginine through various biochemical pathways. nih.govmedchemexpress.comchemsrc.com

The design of a stable isotope tracing experiment is critical for obtaining meaningful data. springernature.com A common approach is Stable Isotope Labeling by Amino acids in Cell culture (SILAC), a metabolic labeling strategy used in quantitative proteomics. nih.gov In this method, cells are cultured in a medium where a standard essential amino acid is replaced with its isotopically labeled counterpart.

Key labeling strategies include:

Pulse-chase experiments : Cells are first exposed to a "pulse" of the labeled compound (e.g., Arginine-d7) for a specific duration, followed by a "chase" with the unlabeled version. This allows researchers to track the movement and transformation of the labeled molecules over time.

Steady-state labeling : Cells are grown in a medium containing the labeled compound until all metabolic pools have reached isotopic equilibrium. This provides a snapshot of the metabolic fluxes under specific conditions.

The choice of strategy depends on the biological question, the experimental system, and the analytical methods used for detection. springernature.com

Achieving high labeling efficiency and isotopic enrichment is paramount for the success of tracing experiments. chemie-brunschwig.ch Several factors must be carefully considered to ensure accurate and sensitive detection of the labeled molecules. The isotopic enrichment of Arginine-d7 (hydrochloride) is typically high, often around 98 atom % D. cdnisotopes.comsigmaaldrich.comcortecnet.com

Factors influencing labeling efficiency include:

Isotope Purity : The starting material should have a high degree of isotopic enrichment to maximize the signal from the labeled molecules. bioscience.co.uk

Label Stability : Deuterium labels should be placed at non-exchangeable positions to prevent their loss during the experiment. chemie-brunschwig.chotsuka.co.jp

Concentration of Labeled Precursor : The concentration of the tracer must be optimized to ensure sufficient incorporation without causing metabolic perturbations.

Labeling Duration : The time required to reach isotopic steady state varies between different metabolites and must be determined empirically.

The following table provides an example of typical specifications for Arginine-d7 (hydrochloride) used in these experiments.

| Property | Specification |

| Isotopic Purity | 98 atom % D |

| Chemical Purity | 97% |

| Mass Shift | M+7 |

This data is illustrative and based on typical product specifications. cdnisotopes.comsigmaaldrich.com

Data Processing and Metabolic Flux Calculation

After conducting a stable isotope tracing experiment, the collected samples are analyzed, typically by mass spectrometry, to determine the distribution of isotopes in various metabolites. nih.govresearchgate.net This data is then used to calculate the rates of metabolic reactions, a process known as metabolic flux analysis. nih.govmedchemexpress.com

Mass spectrometry (MS) is a powerful tool for detecting the subtle mass differences between labeled and unlabeled molecules. ckisotopes.com When a labeled substrate like Arginine-d7 is metabolized, the deuterium atoms are incorporated into downstream products. This creates a unique "isotopomer" distribution for each metabolite, which is a signature of the metabolic pathways involved. researchgate.net

The raw data from the mass spectrometer must be processed to correct for the natural abundance of other isotopes (like ¹³C). This deconvolution step is essential for accurately determining the mass isotopomer distribution that results solely from the labeled tracer. researchgate.net

Metabolic Flux Analysis (MFA) is a computational technique that uses the isotopomer distribution data to quantify the rates of reactions within a metabolic network. ub.edu ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a well-established method that uses carbon isotopes to trace metabolism and mathematical modeling to determine carbon flux distributions. researchgate.net

The general workflow for MFA involves:

Model Definition : A mathematical model of the relevant metabolic network is created. ub.edu

Data Integration : The experimentally determined isotopomer distributions are fed into the model.

Flux Calculation : The model calculates the flux values that best explain the observed labeling patterns.

This powerful combination of stable isotope labeling and computational analysis provides a detailed and quantitative picture of cellular metabolism. researchgate.net

Applications in Investigating Arginine Metabolic Pathways

Protein Turnover and Synthesis Kinetics

The dynamic processes of protein synthesis and breakdown, collectively known as protein turnover, are fundamental to cellular health, growth, and adaptation. Arginine, as a semi-essential amino acid, is integral to these processes. nih.goveurisotop.com The use of Arginine-d7 (hydrochloride) provides a powerful tool to dissect the kinetics of protein metabolism. nih.gov

When introduced into a biological system, Arginine-d7 is incorporated into newly synthesized proteins. By measuring the rate of its incorporation into tissue proteins over time, researchers can quantify the rate of protein synthesis. Similarly, by monitoring the dilution of the isotopic label in the free amino acid pool, the rate of protein breakdown can be determined. This tracer methodology has been applied in various research models, including studies on ovine fetuses to understand the impact of nutrient supplementation on protein accretion. nih.gov

One study demonstrated that while both arginine and a mixed amino acid infusion increased protein accretion in fetal sheep, they did so through different mechanisms. nih.gov Arginine infusion was found to decrease protein turnover, synthesis, and breakdown, whereas the mixed amino acid infusion increased protein turnover and synthesis while also decreasing breakdown. nih.gov Such detailed kinetic information is invaluable for developing nutritional strategies to promote growth and development.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. slideshare.net It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in one cell population, while a control population is grown in "light" media containing the natural, unlabeled amino acids. Arginine-d7 is one of the "heavy" amino acids used in SILAC experiments. cortecnet.comshoko-sc.co.jp

In a typical SILAC experiment, cells are cultured for several passages in media where natural arginine is replaced with a heavy version like Arginine-d7. This ensures that nearly all arginine residues in the cellular proteins are labeled. The "heavy" and "light" cell populations can then be subjected to different experimental conditions. After the experiment, the two cell populations are combined, proteins are extracted and digested into peptides, and the relative abundance of proteins is quantified by mass spectrometry. The mass difference between the heavy and light peptides allows for their distinct identification and the precise quantification of changes in protein expression levels between the two conditions.

The use of multiply-labeled amino acids, such as those containing both deuterium (B1214612) and other stable isotopes like 13C and 15N, further enhances the capabilities of SILAC by allowing for multiplexed experiments where more than two conditions can be compared simultaneously. slideshare.netckisotopes.com

Table 1: Examples of Stable Isotope-Labeled Arginine Used in SILAC This table is for illustrative purposes and may not be exhaustive.

| Compound Name | Isotopic Label(s) |

| L-Arginine:HCl (D7, 98%) | Deuterium (D) |

| L-Arginine:HCl (D7, 98%; 15N4, 98%) | Deuterium (D), Nitrogen-15 (15N) |

| L-Arginine:HCl (13C6, 99%) | Carbon-13 (13C) |

| L-Arginine:HCl (13C6, 99%; 15N4, 99%) | Carbon-13 (13C), Nitrogen-15 (15N) |

| L-Arginine:HCl (guanido-15N2, 98%+) | Nitrogen-15 (15N) |

Data sourced from multiple chemical and isotope laboratory catalogs. eurisotop.comshoko-sc.co.jp

The synthesis of new muscle protein is a key determinant of muscle mass and function. L-arginine, either alone or with other amino acids, has been shown to increase the synthesis of myofibrillar proteins in muscle. oatext.com Arginine-d7 (hydrochloride) can be used as a tracer to directly measure the fractional synthetic rate (FSR) of muscle protein.

Following the administration of Arginine-d7, its incorporation into muscle tissue protein is measured over a specific period. This is typically achieved by obtaining muscle biopsies and analyzing the isotopic enrichment of the tracer in the protein-bound and free intracellular amino acid pools via mass spectrometry. mdpi.com This approach provides a quantitative measure of the rate at which new proteins are being synthesized in the muscle.

Research has shown a relationship between the availability of essential amino acids (EAA) in the bloodstream and the rate of muscle protein synthesis. mdpi.com Studies using stable isotope tracers have helped to establish that an increase in peripheral EAA concentrations leads to a significant increase in FSR. mdpi.com While arginine itself is not an essential amino acid, its role in stimulating protein synthesis makes it an important area of investigation, particularly in clinical conditions associated with muscle wasting. oatext.com

Nitric Oxide (NO) Synthesis Pathway Dynamics

Arginine is the sole substrate for the synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. medchemexpress.commedchemexpress.commdpi.com The enzyme family responsible for this conversion is nitric oxide synthase (NOS). frontiersin.orgiastate.edu Arginine-d7 (hydrochloride) is an invaluable tool for studying the dynamics of the NO synthesis pathway. chemsrc.commedchemexpress.com By tracing the conversion of labeled arginine to labeled citrulline and other metabolites, researchers can quantify the rate of NO production. ppm.edu.pl

The activity of the different isoforms of nitric oxide synthase (NOS), including endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS), can be characterized using Arginine-d7. frontiersin.orgnih.gov By providing Arginine-d7 as the substrate, the production of labeled citrulline, a co-product of NO synthesis, can be measured as a direct indicator of NOS activity. frontiersin.org This allows for the investigation of factors that regulate NOS activity in various cell types and tissues.

For instance, studies in endothelial cells have used stable isotope-labeled arginine to demonstrate that extracellular arginine availability is a key determinant of NO production. nih.gov Furthermore, research in aging blood vessels has shown that increased arginase activity can reciprocally regulate NOS activity by limiting the availability of arginine, and this can be reversed by arginase inhibitors. nih.gov The use of Arginine-d7 in such studies allows for precise quantification of these dynamic changes in NOS activity.

Asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) are methylated derivatives of arginine that are produced during the breakdown of proteins containing methylated arginine residues. nih.gov ADMA is a competitive inhibitor of all NOS isoforms, while SDMA can indirectly reduce NO synthesis by inhibiting cellular arginine uptake. nih.govmdpi.commdpi.com Elevated levels of ADMA and SDMA are associated with various diseases, including cardiovascular and chronic kidney disease. nih.govmdpi.com

Arginine-d7 (hydrochloride) is used in conjunction with labeled internal standards of ADMA and SDMA for their accurate quantification in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). ppm.edu.pl This allows researchers to investigate the complex interplay between arginine, its methylated derivatives, and NO production. For example, studies have shown that in the presence of pathological concentrations of ADMA, NOS activity decreases, leading to reduced NO production. mdpi.com The ability to precisely measure these molecules is crucial for understanding the pathophysiology of diseases associated with endothelial dysfunction.

Table 2: Key Molecules in the Arginine-NO Pathway and their Roles

| Compound | Role | Impact on NO Synthesis |

| L-Arginine | Substrate for NOS | Precursor for NO production |

| ADMA | Competitive inhibitor of NOS | Decreases NO production |

| SDMA | Inhibitor of cellular arginine uptake | Indirectly decreases NO production |

| L-Citrulline | Co-product of NO synthesis | Can be recycled back to arginine |

This table summarizes the primary roles of these molecules in the context of nitric oxide synthesis. frontiersin.orgnih.govmdpi.com

The "arginine paradox" refers to the observation that supplemental arginine can increase NO production and improve endothelial function in certain conditions, despite the fact that intracellular arginine concentrations are theoretically high enough to saturate eNOS. nih.govahajournals.org The Michaelis-Menten constant (Km) of eNOS for arginine is in the low micromolar range, while intracellular arginine concentrations are significantly higher. nih.gov

Several hypotheses have been proposed to explain this paradox, including the compartmentalization of intracellular arginine pools, where the arginine available to eNOS is distinct from the total cellular pool. nih.gov Stable isotope tracers like Arginine-d7 are instrumental in exploring this phenomenon. By tracing the source of arginine used for NO synthesis, researchers can determine whether extracellular or intracellular arginine is the primary determinant of NOS activity.

Studies using labeled arginine have provided evidence suggesting that extracellular arginine, taken up by the cell via specific transporters, may be preferentially channeled to eNOS for NO production. nih.gov Research investigating the colocalization of eNOS and arginine transporters in specific cellular microdomains supports this concept. nih.gov However, other studies have suggested that the depletion of substrate by arginase activity plays a more significant role than subcellular compartmentalization. nih.gov The use of Arginine-d7 allows for the direct testing of these hypotheses by enabling the precise tracking of arginine from different sources to its metabolic fate in NO synthesis.

Urea (B33335) Cycle Fluxes and Nitrogen Metabolism

By introducing Arginine-d7 into a biological system, scientists can track the deuterium-labeled nitrogen atoms as they are incorporated into urea. bioassaysys.comdavuniversity.org L-arginine is hydrolyzed by the enzyme arginase into L-ornithine and urea. medchemexpress.comresearchgate.netnih.gov This process is the final step of the urea cycle. bioassaysys.comdavuniversity.org

Studies in pancreatic islet β-cells have utilized stable isotope tracing with labeled arginine to investigate the link between glucose metabolism and ureagenesis. nih.gov These studies have shown that under certain conditions, glucose metabolism can direct arginine towards the urea cycle, which in turn can protect the cells from inflammatory damage by reducing the production of nitric oxide (NO). nih.gov The measurement of labeled urea provides a direct quantification of the rate of urea synthesis from a specific pool of arginine, offering a dynamic view of the pathway's activity under various physiological or pathological conditions. bioassaysys.comnih.gov

Arginine-d7 is invaluable for tracing the interconnected pathways of arginine metabolism and identifying the origins of key intermediary metabolites. nih.govresearchgate.netd-nb.info In bacteria, for instance, L-arginine can be converted to several downstream metabolites, including ornithine and citrulline. nih.gov The use of d7-arginine as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the precise quantification of these metabolites in various biological samples. nih.govresearchgate.netd-nb.info

This analytical approach helps to elucidate how different organisms utilize arginine and how its metabolism is regulated. nih.govasm.org For example, research has demonstrated that various gut bacteria consume arginine and produce citrulline and ornithine, highlighting the conservation of this metabolic pathway. nih.gov The ability to accurately measure these labeled intermediates provides a detailed map of the metabolic transformations originating from arginine.

Polyamine Biosynthesis Pathways

Polyamines, such as putrescine, spermidine (B129725), and spermine, are essential polycationic molecules involved in cell growth, proliferation, and differentiation. researchgate.netresearchgate.netnih.gov Arginine is a primary precursor for polyamine synthesis. researchgate.netfrontiersin.orgresearchgate.net Arginine-d7 serves as an effective tracer to investigate the dynamics of this crucial pathway. frontiersin.org

The journey from arginine to polyamines begins with its conversion to ornithine by the enzyme arginase. researchgate.netweizmann.ac.il Ornithine is then decarboxylated by ornithine decarboxylase (ODC) to form putrescine, the simplest polyamine. researchgate.netweizmann.ac.il Putrescine can be further converted to spermidine and spermine. weizmann.ac.ilnih.gov By using Arginine-d7, researchers can follow the labeled atoms from arginine to ornithine and subsequently into the various polyamines. nih.govfrontiersin.org

This tracing methodology has been instrumental in understanding the metabolic disparities among different subpopulations of bacteria, such as Francisella tularensis. frontiersin.org Studies have revealed that hypervirulent strains can synthesize polyamines de novo from arginine, a capability that is absent in less virulent strains due to genetic differences in the metabolic pathway. frontiersin.org

The rate of polyamine synthesis is tightly controlled by the activity of key enzymes like arginase and ornithine decarboxylase (ODC). weizmann.ac.ilplos.orgnih.gov Arginine-d7 can be used in assays to assess the activity of these enzymes indirectly by measuring the flux of labeled substrate into the pathway's products. For instance, increased production of labeled ornithine and urea from Arginine-d7 would indicate higher arginase activity. bioassaysys.complos.org

Various methods exist to measure the activity of these enzymes directly, often using radiolabeled substrates. nih.govfrontiersin.org However, stable isotope tracing with Arginine-d7 followed by mass spectrometry offers a non-radioactive alternative to quantify the end-products of these enzymatic reactions, providing insights into the regulatory points of polyamine biosynthesis under different cellular conditions. nih.govfrontiersin.org The assessment of these enzyme activities is crucial as their dysregulation has been linked to various diseases. biologynotesonline.comasm.org

Creatine (B1669601) Synthesis Pathways

Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high energy demands like muscle and brain. researchgate.netnih.gov The synthesis of creatine is a two-step process that begins with arginine. researchgate.netfrontiersin.orgnih.gov

The first and rate-limiting step is the transfer of a guanidino group from arginine to glycine, a reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT). researchgate.netnih.gov This reaction produces guanidinoacetate (GAA) and ornithine. researchgate.netnih.gov GAA is then methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine. researchgate.netnih.gov

The use of isotopically labeled arginine, such as Arginine-d7, allows researchers to trace the contribution of arginine to the creatine pool. By monitoring the incorporation of the deuterium label into GAA and subsequently into creatine, scientists can quantify the rate of de novo creatine synthesis. This approach is fundamental in studying the regulation of creatine biosynthesis and understanding the pathophysiology of inherited disorders of creatine metabolism. nih.gov

Interconnection with Other Metabolic Networks (e.g., TCA Cycle)

The metabolism of arginine is intricately connected with other central metabolic networks, most notably the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. The use of stable isotope-labeled arginine, such as Arginine-d7 (hydrochloride), is instrumental in tracing these connections and understanding the flow of metabolites between these pathways. These interconnections are crucial for cellular bioenergetics, nitrogen disposal, and the synthesis of various bioactive molecules.

There are several key junctions where arginine metabolism directly intersects with the TCA cycle:

Fumarate (B1241708) Production: One of the most direct links occurs during the synthesis of arginine via the urea cycle or the citrulline-NO cycle. researchgate.netembopress.org In this pathway, the enzyme argininosuccinate (B1211890) lyase (ASL) cleaves argininosuccinate to produce arginine and fumarate. researchgate.netembopress.orglibretexts.org This fumarate can then enter the mitochondrial TCA cycle, where it is converted to malate, thus acting as an anaplerotic substrate that replenishes the pool of TCA cycle intermediates. embopress.org

α-Ketoglutarate Formation: Arginine can be catabolized by the mitochondrial enzyme arginase II (ARG2) to ornithine and urea. researchgate.netclevelandclinic.org Ornithine can then be converted by ornithine aminotransferase (OAT) to glutamate-semialdehyde, which is further metabolized to glutamate (B1630785). embopress.orgclevelandclinic.org Glutamate can subsequently be converted into the TCA cycle intermediate α-ketoglutarate (α-KG) through either transamination or oxidative deamination by glutamate dehydrogenase (GDH). embopress.orgclevelandclinic.org This pathway effectively channels nitrogen from arginine into other amino acids while supplying carbon skeletons to the TCA cycle for energy production. clevelandclinic.org

Aspartate Link: The TCA cycle influences arginine synthesis. The TCA cycle intermediate oxaloacetate can be transaminated to form aspartate. libretexts.org Aspartate is a critical substrate, along with citrulline, for the enzyme argininosuccinate synthase (ASS1), which produces argininosuccinate. embopress.orglibretexts.org Therefore, the rate of TCA cycle activity and the availability of aspartate can directly impact the rate of arginine synthesis. nih.gov Studies have shown that augmenting anaplerotic input into the TCA cycle can increase aspartate levels, supporting arginine utilization through the urea cycle. nih.gov

Detailed Research Findings from Isotope Tracing

Stable isotope tracing studies using labeled arginine provide a quantitative method to investigate these theoretical connections. In one key study, researchers used ¹³C₆-L-arginine HCl to trace the contribution of arginine-derived carbon to TCA cycle intermediates in mouse embryonic fibroblasts (MEFs), both in complete medium and under glutamine deprivation. researchgate.net The hypothesis was that arginine might compensate for the loss of glutamine as a carbon source for the TCA cycle. researchgate.net

The results indicated that while the initial step of arginine catabolism to ornithine showed significant labeling from ¹³C₆-arginine, the subsequent incorporation of these labeled carbons into TCA cycle intermediates was minimal under the tested conditions. researchgate.net

The following interactive table summarizes the findings from a study tracing the metabolic fate of labeled arginine. The data shows the percentage of labeling in key metabolites in MEF cells cultured overnight in either complete or glutamine-free medium.

| Metabolite | Metabolic Pathway | % Labeling from ¹³C₆-Arg (Complete Medium) | % Labeling from ¹³C₆-Arg (Glutamine-Free Medium) | Reference |

|---|---|---|---|---|

| Ornithine | Arginine Catabolism | ~25% | ~25% | researchgate.net |

| Fumarate | Urea Cycle / TCA Cycle | <1% | <1% | researchgate.net |

| Malate | TCA Cycle | <1% | <1% | researchgate.net |

| Citrate | TCA Cycle | <1% | <1% | researchgate.net |

| α-Ketoglutarate | TCA Cycle | <1% | <1% | researchgate.net |

| Glutamate | TCA Cycle-related | <1% | <1% | researchgate.net |

| Succinate | TCA Cycle | <1% | <1% | researchgate.net |

Contrary to the hypothesis that arginine would fuel the TCA cycle during glutamine starvation, the study found that TCA cycle intermediates, including fumarate, malate, citrate, succinate, and α-ketoglutarate, displayed very little incorporation of carbon from labeled arginine in either complete or glutamine-free conditions. researchgate.net These findings highlight that while the biochemical pathways connecting arginine and the TCA cycle are well-established, the functional contribution of arginine as a carbon source for anaplerosis can be context-dependent and may not be significant in certain cell types or conditions, even during nutrient stress. researchgate.net Such research underscores the importance of using tracers like Arginine-d7 (hydrochloride) to move beyond static metabolic maps and quantify dynamic pathway flux.

Research Applications in Diverse Biological Systems and Models

Cellular Metabolism Studies

The precise measurement of arginine uptake, consumption, and conversion to its metabolites is foundational to in vitro studies of cellular metabolism. Arginine-d7 (hydrochloride) plays a pivotal role in ensuring the accuracy of these measurements.

In vitro cell culture systems are indispensable for dissecting cellular metabolic pathways. The quantification of extracellular and intracellular arginine is crucial for determining rates of consumption and the subsequent production of metabolites. By adding a known quantity of Arginine-d7 to cell lysates or culture media, researchers can accurately determine the concentration of endogenous L-arginine using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov This methodology is essential for establishing baseline metabolic parameters in various cell lines under different experimental conditions. For instance, studies on trophoblast cells have utilized precise amino acid measurements to investigate the kinetics of L-arginine influx and the effects of glucose concentrations on its transport. nih.gov

A study on porcine trophoblast cells demonstrated that arginine supplementation promotes cell proliferation and physiological functions. nih.gov The accurate determination of arginine concentrations, facilitated by internal standards, was key to understanding the dose-dependent effects on cell viability and the synthesis of crucial signaling molecules. nih.gov

Table 1: Effect of L-arginine on Porcine Trophoblast Cell Viability

| L-arginine Concentration (mM) | Cell Viability (OD450) - Day 2 | Cell Viability (OD450) - Day 4 |

|---|---|---|

| 0 | 1.2 | 1.5 |

| 0.1 | 1.4 | 1.8 |

| 0.2 | 1.6 | 2.1 |

| 0.4 | 1.8 | 2.4 |

| 0.8 | 1.7 | 2.3 |

This table is representative of data showing the dose-dependent effect of L-arginine on cell proliferation, where accurate concentration measurements are critical.

Metabolic reprogramming is a hallmark of many physiological and pathological processes, including cancer. eurekalert.orgnih.gov Cancer cells often exhibit altered arginine metabolism to fuel their rapid growth and evade the immune system. eurekalert.orgmdpi.com Arginine-d7 (hydrochloride) is instrumental in studies investigating this reprogramming by enabling the precise quantification of arginine levels, which can be significantly altered in cancer cells. eurekalert.org

Research has shown that many tumors have a suppressed ability to synthesize arginine, making them dependent on external sources. mdpi.com This "arginine auxotrophy" is a key area of investigation for targeted cancer therapies. Accurate measurement of arginine uptake and depletion from the tumor microenvironment, which relies on robust internal standards like Arginine-d7, is critical to developing and evaluating such strategies. mdpi.com Studies in liver cancer have revealed that elevated intracellular arginine levels can drive metabolic reprogramming and promote tumor growth. eurekalert.org

The metabolism of immune cells is intricately linked to their function. Arginine metabolism is a central hub in regulating the activity of myeloid cells (such as macrophages and dendritic cells) and lymphocytes (T and B cells). mdpi.comfrontiersin.org The precise quantification of arginine and its metabolites is essential for understanding how these cells are programmed in response to infection, inflammation, and cancer.

In myeloid cells, arginine can be metabolized by two competing enzymes: nitric oxide synthase (NOS) to produce pro-inflammatory nitric oxide, or arginase (ARG) to produce anti-inflammatory ornithine and polyamines. frontiersin.org The balance between these pathways dictates the cell's function. Arginine-d7 allows for the accurate measurement of arginine availability, which is a key determinant of which pathway is favored. Similarly, T lymphocyte activation and proliferation are highly dependent on arginine availability. mdpi.com The use of Arginine-d7 as an internal standard helps to precisely quantify the levels of arginine required for optimal T cell function and to understand how arginine depletion in the tumor microenvironment can suppress anti-tumor immunity. mdpi.com

Tissue-Specific Metabolism in Animal Models

Animal models are crucial for understanding complex physiological processes at the whole-organism level. Stable isotope-labeled amino acids, including deuterated forms, are used to trace metabolic pathways in vivo. While 13C and 15N labels are more common for flux studies, the accurate quantification of arginine pools in different tissues, facilitated by Arginine-d7, is a critical component of these investigations. nih.govresearchgate.net

The metabolism of arginine involves a complex interplay between different organs, notably the intestines, kidneys, and liver. nih.govnih.gov This is often referred to as the "intestinal-renal axis" for arginine synthesis. researchgate.net To study the contribution of each organ to whole-body arginine homeostasis, researchers use multicatheterization techniques in animal models, allowing for the sampling of blood entering and leaving specific organs. nih.gov By infusing stable isotope tracers and accurately measuring the concentrations of labeled and unlabeled arginine (using internal standards like Arginine-d7), it is possible to calculate the rates of arginine production, uptake, and clearance by individual organs. nih.gov

Table 2: Representative Organ-Specific Arginine Metabolism in a Murine Model

| Organ | Arginine Uptake (nmol/min/g tissue) | Arginine Release (nmol/min/g tissue) | Net Balance (nmol/min/g tissue) |

|---|---|---|---|

| Small Intestine | 50 | 20 | -30 |

| Kidneys | 10 | 40 | +30 |

| Liver | 60 | 5 | -55 |

| Muscle | 15 | 10 | -5 |

This table illustrates the type of data generated from in vivo metabolic studies, which depend on precise measurements of amino acid concentrations.

The role of arginine metabolism is increasingly being investigated in preclinical animal models of various diseases, including cancer, cardiovascular disease, and inflammatory conditions like asthma. nih.govnih.govjci.org In these models, Arginine-d7 (hydrochloride) serves as an essential tool for the accurate quantification of arginine levels in plasma and tissues, which can be significantly altered by the disease state.

For example, in preclinical cancer models, researchers study how tumors alter local and systemic arginine concentrations to support their growth and suppress the immune response. nih.govnih.govbiorxiv.org Precise measurement of these changes is vital for assessing the efficacy of therapies that target arginine metabolism. mdpi.com In models of asthma, altered arginine metabolism in the airways contributes to inflammation and airway hyperresponsiveness. jci.org The ability to accurately measure arginine and its metabolites in these models is crucial for understanding the disease pathogenesis and for testing novel therapeutic interventions. nih.gov Similarly, in models of brain metastasis, L-arginine administration has been shown to enhance the effects of radiation therapy by inducing metabolic changes in cancer cells. nih.gov The validation of such therapeutic strategies relies on the accurate measurement of arginine and its metabolic products in the tumor microenvironment. nih.gov

Microbial Metabolism and Pathogenicity

The metabolic fate of arginine in microorganisms is a critical determinant of their ability to survive, proliferate, and cause disease. Bacteria have evolved multiple pathways to catabolize arginine, utilizing it as a source of carbon, nitrogen, and energy. Furthermore, arginine serves as a key precursor for the biosynthesis of polyamines, which are essential for various cellular processes. The use of stable isotope-labeled compounds like Arginine-d7 (hydrochloride) is instrumental in elucidating the flux and regulation of these complex metabolic networks. By tracing the journey of the deuterium-labeled arginine through various enzymatic reactions, researchers can quantitatively analyze metabolic rates and pathway preferences under different physiological conditions.

Microorganisms employ several distinct pathways to degrade arginine, with the specific pathways utilized varying between species and environmental conditions. The primary routes for arginine catabolism include the arginase pathway, the arginine deiminase (ADI) pathway, and the arginine decarboxylase (ADC) pathway. isotope.com These pathways are not only central to microbial intermediary metabolism but are also deeply intertwined with pathogenicity and survival within a host.

The arginase pathway initiates the hydrolysis of arginine into ornithine and urea (B33335). researchgate.net The enzyme arginase, a manganese-containing metalloenzyme, catalyzes this first step. researchgate.netnih.gov Ornithine can then be further metabolized to produce glutamate (B1630785) or serve as a direct precursor for polyamine synthesis. researchgate.net Urea can be broken down by urease to yield ammonia and carbon dioxide, which can help microorganisms, such as Helicobacter pylori, to neutralize acidic environments. researchgate.net In pathogens, the arginase pathway can play a role in evading the host immune response by competing with host nitric oxide synthase (iNOS) for the common substrate, arginine, thereby reducing the production of cytotoxic nitric oxide (NO). acs.org

The arginine deiminase (ADI) pathway is a three-enzyme route that converts arginine into ornithine, ammonia, and carbon dioxide, while generating one molecule of ATP per molecule of arginine consumed. chempep.comnih.govfrontiersin.orgbenthamopenarchives.com This pathway is a major source of energy for many anaerobic and microaerophilic bacteria and is crucial for survival in acidic environments due to the production of ammonia, which helps to raise the cytoplasmic pH. chempep.comnih.govresearchgate.net The ADI pathway has been identified as a key factor in the pathogenesis of various bacteria, including Streptococcus pyogenes, where it contributes to biofilm growth and antibiotic tolerance. researchgate.netresearchgate.net

The arginine decarboxylase (ADC) pathway is a primary route for the biosynthesis of the polyamine putrescine. nih.govresearchgate.net In this pathway, arginine is first decarboxylated by arginine decarboxylase (ADC) to form agmatine. nih.gov Subsequently, agmatine is hydrolyzed by agmatine ureohydrolase (or agmatinase) to produce putrescine and urea. nih.gov This pathway is particularly important in bacteria like Escherichia coli for both polyamine synthesis and acid resistance. nih.govnih.gov

Polyamines, such as putrescine and spermidine (B129725), are small, polycationic molecules essential for microbial physiology. nih.gov They are derived from arginine either indirectly via the arginase pathway (which produces ornithine, a substrate for ornithine decarboxylase) or directly via the ADC pathway. researchgate.netmdpi.com Polyamines are critical for processes such as cell growth, biofilm formation, and resistance to oxidative stress. researchgate.netnih.gov For instance, in Bacillus subtilis, polyamines synthesized via the ADC pathway are essential for robust biofilm formation. researchgate.net

The study of these intricate pathways is significantly advanced by stable isotope tracing. While specific published studies detailing the use of Arginine-d7 (hydrochloride) in microbial systems are not prevalent in the reviewed literature, the methodology is well-established. nih.gov In a typical experiment, a microbial culture would be supplemented with Arginine-d7. The incorporation of deuterium (B1214612) into downstream metabolites such as ornithine, citrulline, agmatine, and putrescine would be monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov This approach allows researchers to precisely quantify the flux of arginine through each competing catabolic pathway, providing critical insights into how microorganisms regulate their metabolism in response to environmental cues, such as nutrient availability, pH stress, or the presence of host immune factors.

Table 1: Major Arginine Catabolic Pathways in Microorganisms

| Pathway | Key Enzymes | Primary Products | Key Functions | Example Microorganisms |

|---|---|---|---|---|

| Arginase Pathway | Arginase (ArgI/RocF), Ornithine Aminotransferase (RocD) | Ornithine, Urea, Glutamate | Nitrogen/carbon source utilization, Proline/polyamine precursor synthesis, Immune evasion | Bacillus subtilis nih.gov, Helicobacter pylori mdpi.com, Yeasts isotope.com |

| Arginine Deiminase (ADI) Pathway | Arginine Deiminase (ArcA), Ornithine Transcarbamylase (ArcB), Carbamate Kinase (ArcC) | Ornithine, Ammonia, CO2, ATP | Anaerobic energy production (ATP), Acid tolerance, Pathogenesis | Streptococcus pyogenes researchgate.net, Lactobacillus spp. frontiersin.org, Pseudomonas aeruginosa |

| Arginine Decarboxylase (ADC) Pathway | Arginine Decarboxylase (ADC/SpeA), Agmatine Ureohydrolase (SpeB) | Agmatine, Putrescine, Urea | Polyamine biosynthesis, Acid resistance | Escherichia coli nih.govnih.gov, Bacillus subtilis researchgate.net, Streptococcus pneumoniae frontiersin.org |

Table 2: Research Findings on Microbial Arginine Metabolism and Polyamine Synthesis

| Microorganism | Pathway Studied | Research Focus | Key Finding |

|---|---|---|---|

| Escherichia coli | Arginine Decarboxylase (ADC) Pathway | Polyamine Biosynthesis | The ADC pathway, converting arginine to agmatine and then to putrescine, is a major route for putrescine synthesis, especially when arginine is supplied exogenously. nih.gov |

| Bacillus subtilis | Arginase Pathway | Nitrogen Metabolism | The arginase pathway is the sole route for arginine catabolism in B. subtilis, allowing it to use arginine as a nitrogen source by converting it to glutamate. nih.gov |

| Streptococcus pyogenes | Arginine Deiminase (ADI) Pathway | Biofilm Formation & Pathogenesis | The ADI pathway is highly expressed during biofilm growth and contributes to antibiotic tolerance by helping to maintain pH homeostasis. researchgate.netresearchgate.net |

| Helicobacter pylori | Arginase Pathway | Immune Evasion | By utilizing arginine via its own arginase, H. pylori can reduce the host's production of nitric oxide, a key antimicrobial molecule, thus promoting its survival. acs.orgmdpi.com |

| Bacillus subtilis | Arginine Decarboxylase (ADC) Pathway | Biofilm Formation | The ADC enzyme and the resulting polyamines are demonstrated to be essential for the formation of biofilms, suggesting this is an evolutionarily conserved function. researchgate.net |

Advanced Methodological Considerations and Future Directions

Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

The integration of data from Arginine-d7 (hydrochloride) tracing with other "omics" fields, such as proteomics and transcriptomics, offers a more holistic understanding of cellular physiology. frontlinegenomics.com This multi-omics approach allows researchers to connect changes in metabolic fluxes with alterations in gene expression and protein abundance, providing a comprehensive view of metabolic regulation.

In proteomics , Arginine-d7 tracing can quantify the synthesis rates of specific proteins. By measuring the incorporation of the labeled arginine into newly synthesized proteins, researchers can gain insights into the dynamics of the proteome. This is particularly valuable for understanding how cells remodel their protein landscape in response to various stimuli. When combined with quantitative proteomics, which measures the abundance of thousands of proteins, this approach can distinguish between changes in protein levels due to synthesis versus degradation. For instance, a study integrating proteomic and transcriptomic data has been used to identify key pathways in disease progression. mdpi.com

Transcriptomics , which analyzes the complete set of RNA transcripts, provides a snapshot of gene expression. frontlinegenomics.com By correlating metabolic flux data obtained from Arginine-d7 with transcriptomic data, researchers can identify regulatory hotspots where changes in gene expression directly impact metabolic pathways. This integrated approach has been instrumental in revealing how signaling pathways and transcription factors orchestrate metabolic reprogramming in various contexts. biorxiv.orgnih.gov For example, a multi-omics analysis could reveal that the upregulation of a specific enzyme's transcript is coupled with an increased flux through the metabolic pathway it catalyzes, as traced by Arginine-d7.

The synergy between these omics technologies enables the construction of more sophisticated and predictive models of cellular metabolism.

Development of Novel Analytical Strategies for Enhanced Sensitivity and Specificity

The accurate measurement of Arginine-d7 and its downstream metabolites is crucial for the reliability of isotope tracing studies. Advances in analytical chemistry, particularly in mass spectrometry (MS), have significantly improved the sensitivity and specificity of these measurements. cambridge.org

High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and quadrupole time-of-flight (QTOF) mass spectrometers, are increasingly employed for their ability to distinguish between molecules with very similar masses. alexandraatleephillips.comcreative-proteomics.comresearchgate.net This is critical for resolving the isotopic enrichment of metabolites in complex biological samples. Furthermore, tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting the molecule of interest and analyzing its characteristic fragments.

Novel derivatization strategies are also being developed to enhance the ionization efficiency and chromatographic separation of arginine and related compounds, further improving detection limits. nih.govnih.gov Additionally, advances in liquid chromatography (LC) techniques, such as hydrophilic interaction liquid chromatography (HILIC), are better suited for the separation of polar molecules like amino acids. researchgate.net

The table below summarizes some of the key analytical techniques and their advantages in the context of Arginine-d7 tracing.

| Analytical Technique | Key Advantages | Relevant Applications |

| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy and resolving power, enabling confident identification of labeled compounds. | Distinguishing between different isotopologues of metabolites. |

| Tandem Mass Spectrometry (MS/MS) | High specificity through fragmentation analysis, reducing interferences from the sample matrix. | Quantifying low-abundance metabolites and their labeled forms. |

| Liquid Chromatography (LC) | Effective separation of complex mixtures prior to MS analysis. | Resolving arginine from other structurally similar amino acids. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution for volatile compounds. alexandraatleephillips.com | Analysis of derivatized amino acids. cambridge.org |

Addressing Challenges in Deuterated Isotope Tracing

While powerful, the use of deuterated isotopes like Arginine-d7 is not without its challenges. Understanding and mitigating these potential issues is essential for accurate data interpretation.

One significant challenge is the kinetic isotope effect (KIE) , where the difference in mass between deuterium (B1214612) and hydrogen can alter the rates of enzymatic reactions. acs.org The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates for deuterated substrates. mdpi.com While often small, the KIE can influence metabolic flux calculations if not accounted for. acs.org

Another consideration is the potential for deuterium loss through exchange reactions with protons from the surrounding aqueous environment. researchgate.net This can lead to an underestimation of the true isotopic enrichment. The stability of the deuterium labels on Arginine-d7 is a critical factor, and the positions of the labels are chosen to minimize such exchange.

Metabolic scrambling can also occur, where the deuterium label is transferred to other molecules, complicating the tracing of the original arginine backbone. Careful analysis of the labeling patterns of multiple downstream metabolites is necessary to deconvolve these effects.

The following table outlines some of these challenges and potential mitigation strategies.

| Challenge | Description | Mitigation Strategies |

| Kinetic Isotope Effect (KIE) | Altered reaction rates due to the heavier mass of deuterium. acs.org | Mathematical modeling to correct for the KIE; use of tracers with labels at positions not directly involved in bond-breaking steps. |

| Deuterium Loss | Exchange of deuterium with protons from the solvent. researchgate.net | Strategic placement of deuterium labels on stable positions of the molecule; careful experimental design and controls. |

| Metabolic Scrambling | Transfer of the deuterium label to other metabolic pathways. | Comprehensive analysis of labeling patterns in a wide range of metabolites; use of complementary tracers. |

Emerging Research Avenues for Arginine-d7 (hydrochloride)

The versatility of Arginine-d7 (hydrochloride) as a tracer continues to open up new avenues of research.

Arginine residues in proteins are subject to a variety of post-translational modifications (PTMs), such as methylation and citrullination, which play critical roles in regulating protein function and cellular signaling. nih.govnih.govnews-medical.net Arginine-d7 can be used to study the dynamics of these PTMs on newly synthesized proteins.

Arginine methylation , catalyzed by protein arginine methyltransferases (PRMTs), is involved in processes like gene transcription and DNA repair. nih.gov By tracking the incorporation of Arginine-d7 into proteins and subsequently analyzing for methylated arginine, researchers can determine the rates of methylation on specific proteins.

Citrullination , the conversion of arginine to citrulline, is catalyzed by peptidylarginine deiminases (PADs). nih.govnih.gov This modification can alter protein structure and function and has been implicated in various diseases. news-medical.net Studies have shown that methylation can interfere with citrullination, suggesting a crosstalk between these two PTMs. nih.govru.nl Using Arginine-d7, it is possible to investigate the interplay between protein synthesis, arginine methylation, and citrullination.

Traditional metabolic flux analysis (MFA) is often performed under the assumption of a metabolic steady state, where intracellular metabolite concentrations and fluxes are constant over time. d-nb.info However, many biological processes are dynamic and involve rapid changes in metabolism. creative-proteomics.com

Non-steady state metabolic flux analysis (INST-MFA) is an advanced technique that allows for the quantification of metabolic fluxes in systems that are not at equilibrium. nih.govfrontiersin.orgvanderbilt.edu This approach involves introducing a labeled substrate like Arginine-d7 and then measuring the time-course of isotopic enrichment in downstream metabolites. creative-proteomics.comnih.gov By analyzing these dynamic labeling patterns, researchers can calculate how metabolic fluxes change over time.

INST-MFA is particularly powerful for studying cellular responses to perturbations, such as drug treatment or changes in nutrient availability. The use of Arginine-d7 in this context can provide unprecedented insights into the dynamic regulation of arginine metabolism and its interconnected pathways.

Conclusion and Future Research Perspectives

Recapitulation of Key Contributions of Arginine-d7 (hydrochloride) to Metabolic Research

The primary contribution of Arginine-d7 (hydrochloride) lies in its role as an internal standard for the accurate quantification of L-arginine and its metabolites in various biological matrices. bioscience.co.ukmdpi.commdpi.comnih.gov In metabolic studies, particularly those investigating the L-arginine/nitric oxide (NO) pathway, precise measurement of metabolite concentrations is paramount. mdpi.commdpi.comnih.gov The use of a stable isotope-labeled standard like Arginine-d7, which has a known concentration and is chemically identical to the analyte of interest but with a different mass, allows for the correction of sample loss during preparation and variations in instrument response. ckisotopes.com This has been instrumental in elucidating the metabolic alterations associated with various pathological conditions, including cancer. mdpi.commdpi.comnih.gov

For instance, studies on gastric and colorectal cancer have utilized Arginine-d7 (hydrochloride) to accurately measure the levels of L-arginine and its derivatives, revealing significant dysregulation in these pathways in cancer patients. mdpi.commdpi.comnih.gov These findings are crucial for identifying potential therapeutic targets and biomarkers for disease. mdpi.commdpi.com The application of Arginine-d7 (hydrochloride) extends to various quantitative proteomic techniques, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), where it aids in the comparative analysis of protein abundance between different cell populations. oup.comckgas.com This has broad implications for understanding cellular processes in both health and disease.

The key attributes and applications of Arginine-d7 (hydrochloride) are summarized in the table below.

| Property/Application | Description | Key Research Areas |

| Chemical Formula | C6H7D7N4O2 · HCl bioscience.co.uk | Metabolic Research, Proteomics, Clinical Mass Spectrometry isotope.comisotope.com |

| Molecular Weight | Approximately 217.71 g/mol isotope.comsigmaaldrich.com | Mass Spectrometry, NMR isotope.comsigmaaldrich.com |

| Isotopic Purity | Typically ≥98% deuterated forms bioscience.co.uksigmaaldrich.com | Quantitative Analysis, Tracer Studies |

| Primary Function | Internal standard for mass spectrometry bioscience.co.ukmedchemexpress.com | Metabolomics, Pharmacokinetics medchemexpress.commedchemexpress.com |

| Key Contribution | Enables precise quantification of L-arginine and its metabolites. mdpi.comckisotopes.com | Cancer metabolomics, cardiovascular research |

Identification of Unexplored Research Questions

Despite its established role, several research avenues concerning Arginine-d7 (hydrochloride) and its applications remain underexplored.

Kinetic Isotope Effects: The substitution of hydrogen with deuterium (B1214612) can alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE). nih.gov While Arginine-d7 is primarily used as an internal standard where it is assumed to behave identically to its non-deuterated counterpart during sample processing, the potential for KIE during metabolic conversion in vivo has not been extensively studied. Investigating whether the deuteration of arginine affects the activity of enzymes like nitric oxide synthase (NOS) or arginase could provide deeper insights into enzyme mechanisms and metabolic regulation. nih.gov

Metabolic Fate in Complex Systems: While Arginine-d7 is used to trace L-arginine, its own detailed metabolic fate in complex biological systems, such as whole organisms or specific tissues under various physiological and pathological conditions, warrants further investigation. Such studies could reveal novel metabolic pathways or unexpected metabolic transformations of deuterated compounds.

Application in Understudied Diseases: The application of Arginine-d7-based metabolic profiling has been prominent in cancer research. mdpi.commdpi.com However, its utility in a broader range of diseases where arginine metabolism is implicated, such as neurodegenerative disorders, infectious diseases, and metabolic syndrome, remains a promising yet relatively unexplored area.

Interaction with the Microbiome: The gut microbiome plays a significant role in amino acid metabolism. Research into how the gut microbiota metabolizes Arginine-d7 and how this deuterated amino acid, in turn, influences microbial composition and function could open new frontiers in microbiome research.

Potential for Further Methodological Innovations and Expanded Applications

The unique properties of Arginine-d7 (hydrochloride) present opportunities for the development of novel research methodologies and the expansion of its current applications.

Advanced Imaging Techniques: The use of deuterated compounds is not limited to mass spectrometry. Deuterium's distinct nuclear magnetic resonance (NMR) properties could be exploited for in vivo metabolic imaging. ucl.ac.uk Developing NMR-based techniques to visualize the distribution and metabolism of Arginine-d7 in real-time within living organisms could provide unprecedented spatial and temporal information about arginine metabolism. chemie-brunschwig.ch

Fluxomics and Dynamic Metabolic Analysis: Arginine-d7 can be a powerful tool in metabolic flux analysis, a technique used to measure the rates of metabolic reactions. By tracing the incorporation of deuterium from Arginine-d7 into various downstream metabolites, researchers can construct dynamic models of metabolic networks. medchemexpress.com This approach, particularly when combined with other isotope tracers (e.g., 13C- or 15N-labeled substrates), can offer a more comprehensive understanding of metabolic reprogramming in disease. medchemexpress.comotsuka.co.jp

Single-Cell Metabolomics: A significant challenge in metabolic research is the heterogeneity of cell populations. The development of highly sensitive mass spectrometry methods could enable the use of Arginine-d7 as an internal standard for quantitative metabolic analysis at the single-cell level. This would allow for the dissection of metabolic differences between individual cells within a tissue or tumor, providing a more granular view of metabolic states.

Drug Development and Pharmacokinetics: The incorporation of deuterium into drug molecules can alter their metabolic stability and pharmacokinetic profiles. medchemexpress.com While Arginine-d7 itself is not a therapeutic agent, its use in preclinical studies can help in understanding the absorption, distribution, metabolism, and excretion (ADME) of arginine-based drugs or drug candidates.

Q & A

Q. What is the role of Arginine-d7 (hydrochloride) in metabolic flux analysis, and how does its deuterium labeling enhance experimental accuracy?

Arginine-d7 (hydrochloride) is a stable isotope-labeled analog of L-arginine, where seven hydrogen atoms are replaced with deuterium. It is used as an internal tracer in metabolic studies to quantify arginine uptake, utilization, and turnover via techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). The deuterium labeling minimizes interference from endogenous arginine, improving signal specificity in isotopic enrichment assays. Researchers should validate tracer incorporation rates using LC-MS/MS with multiple reaction monitoring (MRM) to distinguish deuterated peaks from natural isotopes .

Q. Which analytical techniques are recommended for assessing the purity and isotopic enrichment of Arginine-d7 (hydrochloride)?

Key methods include:

- Thin-layer chromatography (TLC) with ninhydrin staining to detect non-deuterated impurities (e.g., residual L-arginine) using a solvent system of isopropyl alcohol and ammonium hydroxide (70:30) .

- High-performance liquid chromatography (HPLC) coupled with UV detection (210 nm) to quantify isotopic purity, referencing pharmacopeial standards for arginine hydrochloride .

- Isotope ratio mass spectrometry (IRMS) to confirm deuterium retention at specified positions (e.g., side-chain amines) and rule out isotopic scrambling .

Q. How can researchers ensure the isotopic integrity of Arginine-d7 (hydrochloride) under varying experimental conditions (e.g., pH, temperature)?

Stability studies should include:

- pH-dependent degradation assays (e.g., incubate at pH 2–9 for 24–72 hours) followed by LC-MS analysis to detect deuterium loss.

- Thermal gravimetric analysis (TGA) to assess decomposition thresholds.

- NMR spectroscopy (e.g., -NMR) to verify deuterium retention in specific molecular positions after exposure to stressors .

Q. What methodologies distinguish Arginine-d7 (hydrochloride) from its non-deuterated form in complex biological matrices?

Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to isolate and quantify unique fragment ions (e.g., m/z shifts corresponding to deuterated side chains). For tissue samples, employ solid-phase extraction (SPE) with cation-exchange cartridges to reduce matrix interference before analysis .

Advanced Research Questions

Q. How can contradictory data on Arginine-d7’s metabolic half-life be resolved across studies?

Discrepancies may arise from differences in:

- Tracer administration routes (e.g., intravenous vs. oral), affecting bioavailability.

- Model systems (e.g., cell cultures vs. in vivo models), where cellular uptake kinetics vary.

- Analytical sensitivity (e.g., low-resolution MS vs. high-resolution Orbitrap systems). Standardize protocols using NIH guidelines for preclinical research (e.g., randomization, sample size calculations) and validate findings with orthogonal methods like stable isotope-resolved metabolomics (SIRM) .

Q. What experimental designs mitigate isotope effects that could alter Arginine-d7’s biochemical behavior compared to native arginine?

- Kinetic isotope effect (KIE) studies : Compare enzymatic reaction rates (e.g., arginase activity) between deuterated and non-deuterated substrates.

- Competitive tracer assays : Co-administer Arginine-d7 and -labeled arginine to assess preferential utilization in pathways like nitric oxide synthesis.

- Molecular dynamics simulations : Model deuterium’s impact on hydrogen bonding in protein-arginine interactions .

Q. How can researchers optimize Arginine-d7 (hydrochloride) formulations for long-term stability in aqueous solutions?

- Lyophilization : Freeze-dry the compound and reconstitute in deuterium-depleted water to minimize proton-deuterium exchange.

- Additive screening : Test excipients like trehalose or citrate buffers (pH 4–5) to stabilize the hydrochloride salt.

- Forced degradation studies : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV to monitor impurity profiles .

Q. What strategies improve the detection of low-abundance Arginine-d7 metabolites in high-background biological samples?

- Chemical derivatization : Use AccQ-Tag or dansyl chloride to enhance MS ionization efficiency.

- Immunodepletion : Remove high-abundance proteins (e.g., albumin) from plasma via affinity chromatography.

- Data-independent acquisition (DIA) : Employ SWATH-MS for untargeted metabolite profiling with improved signal-to-noise ratios .

Q. How should researchers validate Arginine-d7 (hydrochloride) dosing regimens in preclinical models to ensure physiological relevance?

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Establish dose-response curves using tracer infusions at 0.1–1.0 mg/kg/h.

- Isotope dilution analysis : Spike known quantities of -arginine into samples to correct for recovery losses.

- Tissue-specific kinetics : Use microdialysis probes or MALDI imaging to map spatial distribution in organs like the liver or kidneys .

Q. What cross-disciplinary approaches address gaps in understanding Arginine-d7’s role in post-translational modification studies?

- Proteomics : Combine pulsed SILAC (stable isotope labeling by amino acids in cell culture) with Arginine-d7 to track arginine methylation in histones.

- Flux balance analysis (FBA) : Integrate isotopic labeling data with genome-scale metabolic models to predict arginine utilization in cancer cells.

- Cryo-electron microscopy (cryo-EM) : Visualize deuterium’s impact on protein-arginine interactions at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.